molecular formula C21H31NO3 B1324837 Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate CAS No. 898775-85-4

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

Cat. No. B1324837
M. Wt: 345.5 g/mol
InChI Key: KJMIEQBDETXVBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate is C21H31NO3. The molecular weight is 345.5 g/mol.


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to relevant scientific literature .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate and related compounds have been synthesized and structurally analyzed in various studies. For instance, Vostrikov et al. (2010) synthesized ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, demonstrating the process of condensation and Wittig reaction in organic chemistry (Vostrikov et al., 2010).
  • Antimicrobial Applications :

    • Compounds structurally similar to Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate have been evaluated for their antimicrobial properties. Srinivasan et al. (2010) synthesized and assessed a series of fluoroquinolone derivatives, including 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, for their antibacterial and antifungal activities (Srinivasan et al., 2010).
  • Pharmaceutical Intermediates :

    • Certain derivatives of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate serve as intermediates in pharmaceutical synthesis. Wang et al. (2017) reported on X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant, apixaban (Wang et al., 2017).
  • Catalysis and Organic Transformations :

    • Ethyl esters, including those similar to Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, have been studied in the context of catalysis and organic transformations. Gliński et al. (2002) explored the activity of catalysts in the cross-ketonization of ethyl esters of aliphatic and aromatic acids, which is crucial in understanding the chemical behavior of such compounds (Gliński & Szudybill, 2002).
  • Molecular Structure Analysis :

    • The molecular and crystal structures of compounds related to Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate have been analyzed to understand their conformation and packing in crystals. Kuleshova and Khrustalev (2000) determined the structures of hydroxy derivatives of hydropyridine, which are useful for studying the influence of hydrogen bonds on molecular conformation (Kuleshova & Khrustalev, 2000).

Safety And Hazards

The safety and hazards associated with Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate are not specified in the search results. For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other safety documentation .

Future Directions

The future directions for research involving Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate are not specified in the search results. For potential future directions, it’s recommended to refer to recent scientific literature and ongoing research trends .

properties

IUPAC Name

ethyl 7-oxo-7-[4-(piperidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-25-21(24)10-6-3-5-9-20(23)19-13-11-18(12-14-19)17-22-15-7-4-8-16-22/h11-14H,2-10,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMIEQBDETXVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642726
Record name Ethyl 7-oxo-7-{4-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

CAS RN

898775-85-4
Record name Ethyl ζ-oxo-4-(1-piperidinylmethyl)benzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-{4-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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